molecular formula C11H18O B14668046 Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- CAS No. 51149-78-1

Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)-

Cat. No.: B14668046
CAS No.: 51149-78-1
M. Wt: 166.26 g/mol
InChI Key: DRWNUSMKXPQONR-TWGQIWQCSA-N
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Description

Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- is an organic compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol It is a derivative of cyclohexene, characterized by the presence of an ethoxy group and a propenyl group in the (Z)-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- typically involves the reaction of cyclohexene with an appropriate ethoxy-propenyl reagent under controlled conditions. One common method involves the use of a Grignard reagent, where ethoxy-propenyl magnesium bromide reacts with cyclohexene in the presence of a catalyst . The reaction is carried out under an inert atmosphere, typically at low temperatures to ensure the (Z)-configuration is maintained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as distillation and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The ethoxy and propenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- is unique due to its specific (Z)-configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

51149-78-1

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-[(Z)-3-ethoxyprop-1-enyl]cyclohexene

InChI

InChI=1S/C11H18O/c1-2-12-10-6-9-11-7-4-3-5-8-11/h6-7,9H,2-5,8,10H2,1H3/b9-6-

InChI Key

DRWNUSMKXPQONR-TWGQIWQCSA-N

Isomeric SMILES

CCOC/C=C\C1=CCCCC1

Canonical SMILES

CCOCC=CC1=CCCCC1

Origin of Product

United States

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